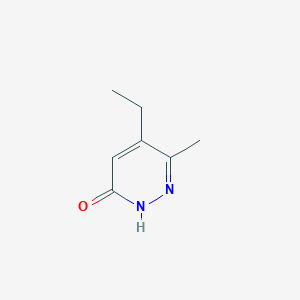
5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one
Overview
Description
“5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 1519668-30-4. It has a molecular weight of 138.17 . The IUPAC name for this compound is 6-ethyl-5-methyl-3 (2H)-pyridazinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N2O/c1-3-6-5 (2)4-7 (10)9-8-6/h3-4,8H,1-2H3, (H,9,10) . This provides a standardized representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound .Mechanism of Action
The mechanism of action of 5-E6M-2,3-DHP is not completely understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of proinflammatory mediators such as prostaglandins and leukotrienes. In addition, 5-E6M-2,3-DHP has been found to inhibit the growth of certain cancer cells, suggesting that it may act as an anti-tumor agent.
Biochemical and Physiological Effects
5-E6M-2,3-DHP has been found to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and reduce the production of proinflammatory mediators such as prostaglandins and leukotrienes. In addition, 5-E6M-2,3-DHP has been found to have antioxidant and neuroprotective effects, suggesting that it may be useful in the treatment of neurological disorders such as Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-E6M-2,3-DHP in laboratory experiments include its low cost and easy availability. In addition, the compound is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound is not very stable in the presence of light or heat, which can lead to the degradation of the compound.
Future Directions
The potential applications of 5-E6M-2,3-DHP are vast and varied. Some future directions for research include further investigation of its anti-cancer properties, its potential use in the treatment of neurological disorders, and its use as an antioxidant. In addition, further research is needed to determine the potential mechanisms of action of the compound and to explore its potential applications in other areas of medicine. Finally, more research is needed to develop more efficient and cost-effective methods of synthesizing the compound.
Scientific Research Applications
5-E6M-2,3-DHP has been studied extensively by scientists in the past few decades and has been found to have a variety of biological activities. It has been shown to have antifungal, antibacterial, and anti-inflammatory properties. In addition, 5-E6M-2,3-DHP has been found to have potential therapeutic applications in the treatment of several diseases, including cancer, diabetes, and Alzheimer’s disease.
properties
IUPAC Name |
4-ethyl-3-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-8-5(6)2/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFULHNBSNLVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491638.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)
![3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491641.png)
![6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491642.png)
![1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491645.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1491646.png)
![3-(Pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491647.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)
![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491655.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)
![methyl 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1491657.png)